3'-Deoxy-3'-fluoroguanosine
Overview
Description
3’-Deoxy-3’-fluoroguanosine is a nucleoside phosphorylase inhibitor . It inhibits RNA replication by binding replons . It is used to treat viral hepatitis, cancer, and other diseases .
Synthesis Analysis
A synthetic method was established for 3’-alpha-fluoro-2’,'3-dideoxyguanosine from guanosine in 27% overall yield and 6 steps . A byproduct of fluorination was identified by NMR studies, supporting the supposition that the fluorination itself proceeded via a bromonium cation .Molecular Structure Analysis
The molecular formula of 3’-Deoxy-3’-fluoroguanosine is C10H12FN5O4 . Its molecular weight is 285.23 g/mol . The IUPAC name is 2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one .Chemical Reactions Analysis
3’-Deoxy-3’-fluoroguanosine is a nucleoside phosphorylase inhibitor that inhibits the replication of RNA by binding to the replicon .Physical And Chemical Properties Analysis
3’-Deoxy-3’-fluoroguanosine is a solid . It is slightly soluble in acetonitrile, DMSO, methanol, and water .Scientific Research Applications
Specific Scientific Field: Medical Research - Antiviral Therapy
“3’-Deoxy-3’-fluoroguanosine” is a nucleoside analog used in medical research, particularly in the development of antiviral therapies .
Summary of the Application
This compound is an inhibitor of the Hepatitis C virus (HCV) RNA polymerase non-structural protein 5B (NS5B), which plays a crucial role in the replication of the virus . By inhibiting this protein, “3’-Deoxy-3’-fluoroguanosine” can potentially prevent the virus from replicating, making it a promising candidate for the treatment of Hepatitis C .
Results or Outcomes
In terms of outcomes, it has been found that “3’-Deoxy-3’-fluoroguanosine” can inhibit HCV NS5B with an IC50 value of 1.8 µM . This suggests that the compound has a potent inhibitory effect on the virus at relatively low concentrations .
Specific Scientific Field: Antiviral Research - SARS-CoV-2
“3’-Deoxy-3’-fluoroguanosine” is being studied for its potential use in the treatment of SARS-CoV-2, the virus that causes COVID-19 .
Summary of the Application
This compound is being used in in silico modeling to screen over 70,000 compounds targeting SARS-CoV-2 proteins . The data package containing compound characteristics, docking scores, and predicted physicochemical properties for compound hits against nine SARS-CoV-2 targets is being studied .
Results or Outcomes
The outcomes of these studies are not yet available as the research is ongoing .
Specific Scientific Field: Cancer Research
“3’-Deoxy-3’-fluoroguanosine” is also being studied for its potential use in cancer treatment .
Summary of the Application
This compound is a nucleoside phosphorylase inhibitor that is used for the treatment of various diseases, including cancer . It inhibits the replication of RNA by binding to the replicon .
Methods of Application or Experimental Procedures
In cancer research, “3’-Deoxy-3’-fluoroguanosine” would typically be introduced into a biological system (such as a cell culture or animal model) with cancerous cells. The effects of the compound on cell growth and replication would then be monitored over time .
Specific Scientific Field: Antiviral Research - SARS-CoV-2
“3’-Deoxy-3’-fluoroguanosine” is being studied for its potential use in the treatment of SARS-CoV-2, the virus that causes COVID-19 .
Summary of the Application
This compound is being used in in silico modeling to screen over 70,000 compounds targeting SARS-CoV-2 proteins . The data package containing compound characteristics, docking scores, and predicted physicochemical properties for compound hits against nine SARS-CoV-2 targets is being studied .
Results or Outcomes
The outcomes of these studies are not yet available as the research is ongoing .
Specific Scientific Field: Cancer Research
“3’-Deoxy-3’-fluoroguanosine” is also being studied for its potential use in cancer treatment .
Summary of the Application
This compound is a nucleoside phosphorylase inhibitor that is used for the treatment of various diseases, including cancer . It inhibits the replication of RNA by binding to the replicon .
Methods of Application or Experimental Procedures
In cancer research, “3’-Deoxy-3’-fluoroguanosine” would typically be introduced into a biological system (such as a cell culture or animal model) with cancerous cells. The effects of the compound on cell growth and replication would then be monitored over time .
Safety And Hazards
No special measures are required for handling 3’-Deoxy-3’-fluoroguanosine . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . It generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If symptoms persist after swallowing, a doctor should be consulted .
Relevant Papers A paper titled “Versatile synthesis and biological evaluation of novel 3 -fluorinated…” discusses the synthesis of 3’-Deoxy-3’-fluoroguanosine .
properties
IUPAC Name |
2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOWHLFGBWKXJC-DXTOWSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154008 | |
Record name | 3'-Deoxy-3'-fluoroguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Deoxy-3'-fluoroguanosine | |
CAS RN |
123402-21-1 | |
Record name | 3′-Deoxy-3′-fluoroguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123402-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Deoxy-3'-fluoroguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123402211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Deoxy-3'-fluoroguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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